![molecular formula C14H18INO5 B12502083 2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid](/img/structure/B12502083.png)
2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid
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Overview
Description
BOC-3-IODO-L-TYROSINE, also known as (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid, is a derivative of the amino acid tyrosine. This compound is characterized by the presence of an iodine atom at the 3-position of the tyrosine phenyl ring and a tert-butoxycarbonyl (BOC) protecting group on the amino group. It is commonly used in peptide synthesis and various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-3-IODO-L-TYROSINE typically involves the iodination of BOC-L-tyrosine. One common method is the use of iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, in an aqueous medium. The reaction is carried out under mild conditions to ensure the selective iodination at the 3-position of the tyrosine ring.
Industrial Production Methods
Industrial production of BOC-3-IODO-L-TYROSINE follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions
BOC-3-IODO-L-TYROSINE undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones, while the iodine atom can be reduced to form deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and palladium catalysts. Conditions typically involve mild temperatures and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation, while reducing agents like sodium borohydride are used for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted tyrosine derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products include quinones and deiodinated tyrosine derivatives.
Scientific Research Applications
BOC-3-IODO-L-TYROSINE has a wide range of applications in scientific research:
Mechanism of Action
BOC-3-IODO-L-TYROSINE exerts its effects primarily through its incorporation into peptides and proteins. The iodine atom can participate in various biochemical interactions, including hydrogen bonding and halogen bonding, which can influence the structure and function of the resulting peptides. The BOC protecting group ensures that the amino group remains protected during peptide synthesis, allowing for selective reactions at other functional groups .
Comparison with Similar Compounds
Similar Compounds
3-IODO-L-TYROSINE: Similar to BOC-3-IODO-L-TYROSINE but lacks the BOC protecting group.
L-TYROSINE: The parent compound without any modifications.
3,5-DIIODO-L-TYROSINE: Contains two iodine atoms on the tyrosine ring.
Uniqueness
BOC-3-IODO-L-TYROSINE is unique due to the presence of both the iodine atom and the BOC protecting group. This combination allows for selective reactions and incorporation into peptides, making it a valuable tool in peptide synthesis and biochemical research .
Biological Activity
2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid, commonly referred to as Boc-Amino Acid, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H16I1N1O5, with a molecular weight of approximately 391.18 g/mol. The presence of the tert-butoxycarbonyl (Boc) group is significant for protecting the amino group during synthesis and modification processes.
The compound exhibits activity primarily through modulation of neurotransmitter systems, particularly targeting glutamate receptors. Research indicates that derivatives of this compound may influence synaptic transmission and neuroprotection, potentially offering therapeutic avenues in neurodegenerative diseases.
Pharmacological Effects
- Neuroprotective Properties : Studies have shown that compounds similar to this compound can exert protective effects against excitotoxicity in neuronal cells by modulating glutamate receptor activity .
- Antioxidant Activity : The hydroxyl group on the aromatic ring contributes to its potential antioxidant effects, which could mitigate oxidative stress in various biological systems .
- Antimicrobial Activity : Preliminary studies suggest that modifications of the compound may exhibit antimicrobial properties against certain pathogens, although specific data on this compound is limited .
Study 1: Neuroprotective Effects
A study published in Pharmacology investigated the neuroprotective effects of similar compounds in a rat model of ischemia. The results indicated that treatment with these compounds significantly reduced neuronal death and improved functional outcomes post-injury. The mechanism was attributed to attenuation of glutamate-induced excitotoxicity .
Study 2: Antioxidant Evaluation
In vitro studies assessed the antioxidant capacity of Boc derivatives using DPPH radical scavenging assays. Results demonstrated that these compounds effectively neutralized free radicals, suggesting potential applications in oxidative stress-related conditions .
Study 3: Antimicrobial Testing
Research focused on the antimicrobial properties of related compounds revealed notable activity against Gram-positive bacteria. While direct studies on this compound are sparse, structural similarities indicate potential for similar effects .
Data Tables
Property | Value |
---|---|
Molecular Formula | C13H16I1N1O5 |
Molecular Weight | 391.18 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not reported |
Biological Activity | Observed Effects |
---|---|
Neuroprotection | Reduced excitotoxicity |
Antioxidant | Free radical scavenging |
Antimicrobial | Activity against pathogens |
Properties
IUPAC Name |
3-(4-hydroxy-3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTPRGZNDPHKOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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